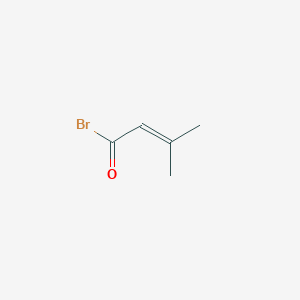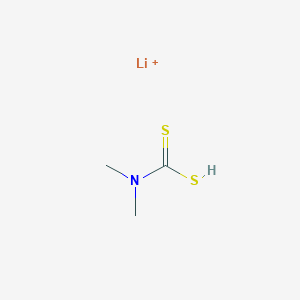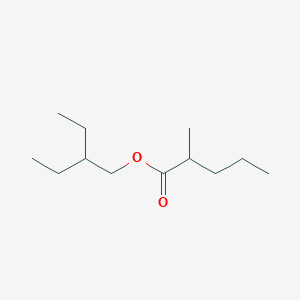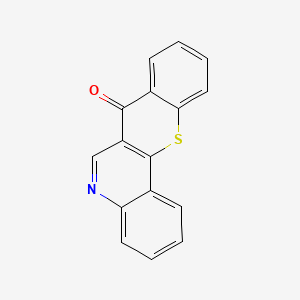
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate is an organophosphorus compound that features a brominated benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate typically involves the bromination of 1,3-benzodioxole followed by phosphorylation. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. The phosphorylated product is then obtained by reacting the brominated intermediate with diethyl phosphorochloridate under basic conditions, such as in the presence of triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The phosphate ester can be hydrolyzed to yield the corresponding alcohol and phosphoric acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include azido or thiol derivatives of the benzodioxole ring.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include reduced benzodioxole derivatives.
Hydrolysis: Products include diethyl phosphate and the corresponding alcohol.
Aplicaciones Científicas De Investigación
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The brominated benzodioxole ring can engage in π-π interactions and hydrogen bonding, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1,3-benzodioxol-5-yl acetate
- 6-Bromo-1,3-benzodioxol-5-yl methanol
- 6-Bromo-1,3-benzodioxol-5-yl methyl phosphate
Uniqueness
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate is unique due to its specific combination of a brominated benzodioxole ring and a diethyl phosphate group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the diethyl phosphate group enhances its solubility and potential for phosphorylation reactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
5454-27-3 |
|---|---|
Fórmula molecular |
C11H14BrO6P |
Peso molecular |
353.10 g/mol |
Nombre IUPAC |
(6-bromo-1,3-benzodioxol-5-yl) diethyl phosphate |
InChI |
InChI=1S/C11H14BrO6P/c1-3-16-19(13,17-4-2)18-9-6-11-10(5-8(9)12)14-7-15-11/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
ALROGCOCZXGYAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=C(C=C2C(=C1)OCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)







